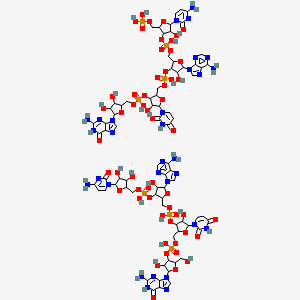
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is a chemical compound. It is a key intermediate in the synthesis of Sitagliptin phosphate . Sitagliptin phosphate is an oral antihyperglycemic (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class .
Synthesis Analysis
The synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” involves several steps. An alternate formal synthesis of Sitagliptin phosphate is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31% . The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .
Molecular Structure Analysis
The molecular formula of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is C15 H18 F3 N O4 . The molecular weight is 333.30 .
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” include an asymmetric hydrogenation and a stereoselective Hofmann rearrangement .
Scientific Research Applications
Solubility and Thermodynamics : The solubility of Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents was studied, showing increased solubility with rising temperature. This study provides valuable data for the compound's applications in different solvents, essential for its use in chemical syntheses (Fan et al., 2016).
Synthesis of Sitagliptin : Novel methods for synthesizing enantiomers of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a key building block for sitagliptin (a diabetes drug) and its derivatives, were developed (Fıstıkçı et al., 2012).
Use in Crystal Engineering : The compound's derivative, baclofen, was used to study multicomponent crystals with various acids. This research aids in understanding the compound's role in crystal engineering and pharmaceutical formulation (Báthori & Kilinkissa, 2015).
Enzymatic Synthesis for Drug Intermediates : A study on enzymatic synthesis of sitagliptin intermediates using aminotransferase demonstrates the compound's importance in biocatalytic processes for pharmaceutical applications (Hou et al., 2016).
Efficient Synthesis : Efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine was reported, indicating the compound's utility in organic synthesis and drug manufacturing (Pan et al., 2015).
Asymmetric Hydrogenation : The compound was synthesized using asymmetric hydrogenation, showing its potential in creating chirally pure pharmaceutical intermediates (Kubryk & Hansen, 2006).
Synthesis of γ-Aminobutyric Acid Derivatives : This research explored the synthesis of 3,4-disubstituted aminobutyric acids, showcasing the compound's relevance in developing pharmacologically active substances (Vasil'eva et al., 2016).
Development of New DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and found to be potent inhibitors of DPP-4, important for diabetes drug development (Maslov et al., 2022).
properties
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZEWNJQKHBTG-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661609 |
Source


|
| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | |
CAS RN |
1204818-19-8 |
Source


|
| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)




![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)



![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)


